4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2009567-09-1
VCID: VC3119994
InChI: InChI=1S/C9H10ClF2N3/c10-7-4-8(14-6-13-7)15-3-1-2-9(11,12)5-15/h4,6H,1-3,5H2
SMILES: C1CC(CN(C1)C2=CC(=NC=N2)Cl)(F)F
Molecular Formula: C9H10ClF2N3
Molecular Weight: 233.64 g/mol

4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine

CAS No.: 2009567-09-1

Cat. No.: VC3119994

Molecular Formula: C9H10ClF2N3

Molecular Weight: 233.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine - 2009567-09-1

Specification

CAS No. 2009567-09-1
Molecular Formula C9H10ClF2N3
Molecular Weight 233.64 g/mol
IUPAC Name 4-chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine
Standard InChI InChI=1S/C9H10ClF2N3/c10-7-4-8(14-6-13-7)15-3-1-2-9(11,12)5-15/h4,6H,1-3,5H2
Standard InChI Key HQKFEHXVYHAGPE-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=CC(=NC=N2)Cl)(F)F
Canonical SMILES C1CC(CN(C1)C2=CC(=NC=N2)Cl)(F)F

Introduction

Chemical Properties and Structure

4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine possesses distinct chemical properties that define its behavior in chemical reactions and biological systems. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Chemical Properties of 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine

PropertyValue
CAS Number2009567-09-1
Molecular FormulaC9H10ClF2N3
Molecular Weight233.64 g/mol
IUPAC Name4-chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine
Standard PurityMin. 95%

The structural features of 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine include a pyrimidine core with two nitrogen atoms at positions 1 and 3, a chlorine substituent at position 4, and a 3,3-difluoropiperidin-1-yl group attached at position 6 . The difluoro substituents at position 3 of the piperidine ring significantly influence the conformational properties of the molecule by altering bond angles and electronic distribution.

The presence of the chloro substituent at position 4 of the pyrimidine ring is particularly significant as it serves as a potential leaving group, making this position amenable to further functionalization through nucleophilic aromatic substitution reactions . This reactivity pattern is common in pyrimidine chemistry and allows for diverse structural modifications.

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